
3,4-Difluoro-1H,1'H-2,2'-biindole 2-(pyrrolidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-1H,1'H-2,2'-biindole 2-(pyrrolidin-1-yl)acetate, also known as DFHBI-1T, is a fluorescent molecule that has been widely used in scientific research. It is a derivative of biindole, a heterocyclic compound that is commonly found in natural products. DFHBI-1T has been synthesized using various methods, and it has been used to study a range of biological processes due to its unique fluorescence properties.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including structures similar to 3,4-Difluoro-1H,1'H-2,2'-biindole 2-(pyrrolidin-1-yl)acetate, are extensively utilized in medicinal chemistry for developing treatments for various human diseases. The pyrrolidine ring, due to its saturated nature and sp^3 hybridization, offers efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry and three-dimensional (3D) profile of molecules. This review highlights the bioactive molecules characterized by the pyrrolidine ring, showing its versatility and significance in drug discovery processes. It also discusses the influence of steric factors on biological activity and the structure-activity relationship (SAR) of studied compounds, suggesting the potential relevance of compounds like 3,4-Difluoro-1H,1'H-2,2'-biindole 2-(pyrrolidin-1-yl)acetate in developing new drugs with varied biological profiles (Li Petri et al., 2021).
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that they may interact with a variety of targets within the body
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets They may act as inhibitors, activators, or modulators of their target proteins
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
properties
IUPAC Name |
3,4-difluoro-2-(1H-indol-2-yl)-1H-indole;2-pyrrolidin-1-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2.C6H11NO2/c17-10-5-3-7-12-14(10)15(18)16(20-12)13-8-9-4-1-2-6-11(9)19-13;8-6(9)5-7-3-1-2-4-7/h1-8,19-20H;1-5H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWURTCFDVZOAJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)O.C1=CC=C2C(=C1)C=C(N2)C3=C(C4=C(N3)C=CC=C4F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-1H,1'H-2,2'-biindole 2-(pyrrolidin-1-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


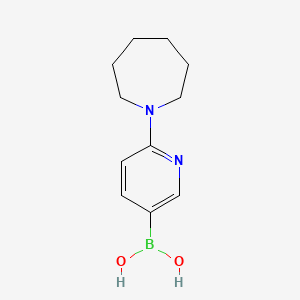
![4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578359.png)

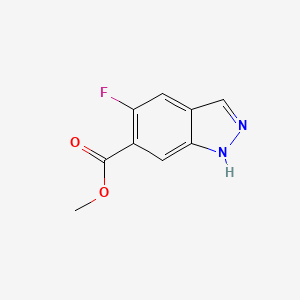
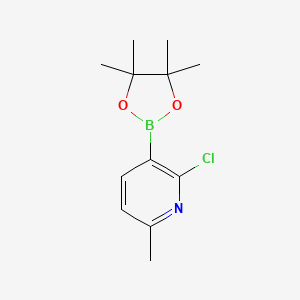
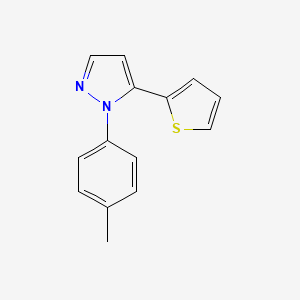
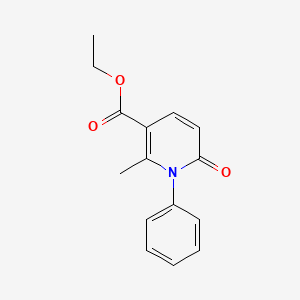
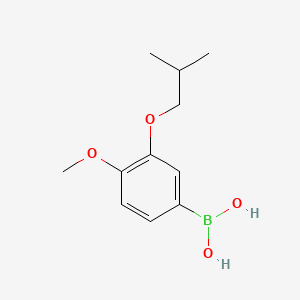


![11-(4-(9H-carbazol-9-yl)phenyl)-12-(4,6-diphenyl-1,3,5-triaziN-2-yl)-11,12-dihydroindolo[2,3-a]carba](/img/no-structure.png)
![3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol](/img/structure/B578377.png)
![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid](/img/structure/B578378.png)